molecular formula C20H24N2O3 B14442546 (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-69-0

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine

Katalognummer: B14442546
CAS-Nummer: 76515-69-0
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ZRIAWIFMWKZLGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves a multi-step process:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-(heptyloxy)phenol.

    Nitration: The 4-(heptyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(heptyloxy)-1-nitrobenzene.

    Formation of the Methanimine Linkage: The final step involves the condensation of 4-(heptyloxy)-1-nitrobenzene with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The phenyl rings can undergo oxidation reactions to form quinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives

    Oxidation: Quinones

Wissenschaftliche Forschungsanwendungen

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the heptyloxy and phenyl groups can interact with hydrophobic regions of proteins, affecting their function and activity.

Eigenschaften

CAS-Nummer

76515-69-0

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-(4-heptoxyphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22(23)24/h7-14,16H,2-6,15H2,1H3

InChI-Schlüssel

ZRIAWIFMWKZLGY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.